molecular formula C11H14OS B14049759 1-(3-Ethyl-4-mercaptophenyl)propan-2-one

1-(3-Ethyl-4-mercaptophenyl)propan-2-one

Cat. No.: B14049759
M. Wt: 194.30 g/mol
InChI Key: FEFGRODVMQNDRG-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with a 3-ethyl group and a 4-mercapto (-SH) substituent. The propan-2-one (acetone) backbone is conjugated to the aromatic system, conferring unique electronic and steric properties.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(3-ethyl-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-10-7-9(6-8(2)12)4-5-11(10)13/h4-5,7,13H,3,6H2,1-2H3

InChI Key

FEFGRODVMQNDRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(=O)C)S

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The mercapto group (-SH) in the target compound acts as a strong electron donor, contrasting with electron-withdrawing halogens (Cl, I) in or electron-donating methoxy (-OCH₃) groups in . This impacts reactivity in electrophilic substitutions or coordination chemistry .
  • Solubility : Thiol-containing compounds like the target are typically less water-soluble than hydroxyl or methoxy analogs but exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Electronic and Physicochemical Properties

  • Hardness/Softness : The mercapto group confers "soft" Lewis base character, enhancing affinity for soft Lewis acids (e.g., Hg²⁺, Cu⁺) compared to "hard" oxygenated analogs .
  • Thermal Stability : Ethyl and mercapto substituents may lower melting points relative to halogenated derivatives due to reduced molecular symmetry .

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